molecular formula C19H24N2 B8338462 (2S,5R)-1,5-Dibenzyl-2-methylpiperazine

(2S,5R)-1,5-Dibenzyl-2-methylpiperazine

Cat. No.: B8338462
M. Wt: 280.4 g/mol
InChI Key: RGENJEAVFLOLIB-QFBILLFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-1,5-Dibenzyl-2-methylpiperazine is a chiral piperazine derivative featuring two benzyl groups at positions 1 and 5, a methyl group at position 2, and stereochemical configurations at C2 (S) and C5 (R).

Properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(2S,5R)-1,5-dibenzyl-2-methylpiperazine

InChI

InChI=1S/C19H24N2/c1-16-13-20-19(12-17-8-4-2-5-9-17)15-21(16)14-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3/t16-,19+/m0/s1

InChI Key

RGENJEAVFLOLIB-QFBILLFUSA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares (2S,5R)-1,5-Dibenzyl-2-methylpiperazine with structurally related piperazine derivatives, emphasizing substituent effects, stereochemistry, and pharmacological relevance.

Structural and Stereochemical Differences

Table 1: Key Structural and Stereochemical Features
Compound Name Molecular Formula Substituents Stereochemistry Key Features References
This compound C₁₉H₂₄N₂ 1,5-Dibenzyl, 2-methyl (2S,5R) High lipophilicity, chiral centers
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride C₁₄H₂₂N₂·2HCl 1-Benzyl, 2,5-dimethyl (2R,5S) Enhanced water solubility (HCl salt)
(2S,5S)-1,2,5-Trimethylpiperazine hydrochloride C₇H₁₇ClN₂ 1,2,5-Trimethyl (2S,5S) Compact structure, polar
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) C₂₅H₃₃N₂ Cyclohexyl, diphenylethyl Racemic Analgesic activity, high molecular weight
Piperazine-2,5-dione derivatives Varies 2,5-Diketone, aryl/alkyl groups Variable Hydrogen-bonding capacity
Key Observations:
  • Substituent Effects :
    • Benzyl vs. Methyl : The dibenzyl groups in the target compound increase lipophilicity compared to trimethyl derivatives (e.g., (2S,5S)-1,2,5-trimethylpiperazine), which are more polar and water-soluble .
    • Bulkier Groups : MT-45’s cyclohexyl and diphenylethyl substituents contribute to its analgesic properties but may reduce metabolic stability due to steric hindrance .
  • Stereochemistry :
    • The (2S,5R) configuration distinguishes the target compound from diastereomers like (2R,5S)-1-benzyl-2,5-dimethylpiperazine, which may exhibit divergent receptor-binding profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight logP (Predicted) Water Solubility Melting Point (°C) References
This compound 280.41 4.2 Low Not reported
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride 284.24 2.8 High (salt form) 180–185
Piperazine-2,5-dione derivatives ~250–400 1.5–3.5 Moderate 120–220
MT-45 361.55 5.1 Very low 92–94
Key Observations:
  • Lipophilicity : The target compound’s logP (4.2) is intermediate between polar trimethyl derivatives (logP ~2.8) and highly lipophilic MT-45 (logP 5.1), suggesting balanced membrane permeability .
  • Solubility : Hydrochloride salts (e.g., (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride) improve aqueous solubility, which is critical for drug formulation .

Pharmacological Potential

  • MT-45 : Demonstrates opioid-like analgesia but with reported toxicity, highlighting the trade-off between substituent bulk and safety .
  • Piperazine-2,5-diones : Used in anticancer and antimicrobial research due to hydrogen-bonding capacity .

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